Oxyquinoline, D2, #2
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxyquinoline can be synthesized through several methods. One common method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid as starting materials. The reaction proceeds through the formation of a quinoline intermediate, which is then hydroxylated to form oxyquinoline . Another method involves the Doebner-Miller reaction, where aniline reacts with an aldehyde in the presence of an acid catalyst to form the quinoline ring, followed by hydroxylation .
Industrial Production Methods
Industrial production of oxyquinoline typically involves the Skraup synthesis due to its efficiency and scalability. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxyquinoline undergoes various chemical reactions, including:
Oxidation: Oxyquinoline can be oxidized to form quinoline-8-carboxylic acid.
Reduction: Reduction of oxyquinoline can yield 8-aminoquinoline.
Substitution: Halogenation, nitration, and sulfonation reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline-8-carboxylic acid.
Reduction: 8-aminoquinoline.
Substitution: Halogenated, nitrated, or sulfonated derivatives of oxyquinoline.
Scientific Research Applications
Oxyquinoline has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in analytical chemistry for the detection of metal ions.
Medicine: Utilized in the formulation of antiseptic and disinfectant products.
Industry: Used as a stabilizer for hydrogen peroxide in cosmetic products and as a pesticide.
Mechanism of Action
The exact mechanism by which oxyquinoline exerts its biocidal effect is not fully understood. it is known to act as a biocide by eliminating bacteria and fungi . Oxyquinoline is believed to inhibit methionine aminopeptidase 2, an enzyme involved in protein synthesis . This inhibition disrupts cellular processes, leading to the death of microorganisms.
Comparison with Similar Compounds
Oxyquinoline is part of a broader class of quinoline derivatives, which include compounds such as quinoline, isoquinoline, and their various substituted forms . Compared to these compounds, oxyquinoline is unique due to its hydroxyl group at the 8-position, which imparts distinct chemical and biological properties . For example, oxyquinoline’s ability to chelate metal ions is enhanced by the presence of the hydroxyl group, making it more effective in certain applications .
List of Similar Compounds
- Quinoline
- Isoquinoline
- 8-aminoquinoline
- Quinoline-8-carboxylic acid
Properties
IUPAC Name |
7-[1,3-benzodioxol-5-yl-[(6-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-14-4-3-5-21(25-14)27-22(17-9-11-19-20(12-17)30-13-29-19)18-10-8-16-7-6-15(2)26-23(16)24(18)28/h3-12,22,28H,13H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZDPGHRTDVQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=CC3=C(C=C2)OCO3)C4=C(C5=C(C=CC(=N5)C)C=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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